Cas no 7464-76-8 (1H-Purine-2,6-dione,3,7-dihydro-1,7-dimethyl-3-propyl-)

1H-Purine-2,6-dione,3,7-dihydro-1,7-dimethyl-3-propyl- structure
7464-76-8 structure
Product Name:1H-Purine-2,6-dione,3,7-dihydro-1,7-dimethyl-3-propyl-
CAS No:7464-76-8
MF:C10H14N4O2
MW:222.243761539459
CID:576349
PubChem ID:343627
Update Time:2025-04-19

1H-Purine-2,6-dione,3,7-dihydro-1,7-dimethyl-3-propyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Purine-2,6-dione,3,7-dihydro-1,7-dimethyl-3-propyl-
    • 1,7-Dimethyl-3-propyl-3,7-dihydro-purin-2,6-dion
    • 1,7-dimethyl-3-propyl-3,7-dihydro-purine-2,6-dione
    • 3-Propyl-1,7-dimethylxanthine
    • 3-Propylparaxanthine
    • AC1L7YR8
    • CHEBI:132568
    • CHEMBL417654
    • NSC400033
    • BDBM50001497
    • NSC-400033
    • DHYGGYFMXYRIGJ-UHFFFAOYSA-N
    • Paraxanthine, n-propyl derivative
    • 7464-76-8
    • SCHEMBL21381247
    • 1,7-dimethyl-3-propylpurine-2,6-dione
    • DTXSID60321920
    • Inchi: 1S/C10H14N4O2/c1-4-5-14-8-7(12(2)6-11-8)9(15)13(3)10(14)16/h6H,4-5H2,1-3H3
    • InChI Key: DHYGGYFMXYRIGJ-UHFFFAOYSA-N
    • SMILES: O=C1N(C)C(C2=C(N=CN2C)N1CCC)=O

Computed Properties

  • Exact Mass: 222.11182
  • Monoisotopic Mass: 222.11167570g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 58.4Ų

Experimental Properties

  • PSA: 58.44
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